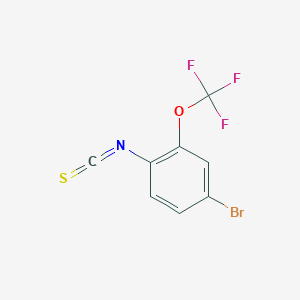

4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

4-bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NOS/c9-5-1-2-6(13-4-15)7(3-5)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHDHMUZXWITDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371352 | |

| Record name | 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238742-91-1 | |

| Record name | 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene is a specialized aromatic organic compound featuring a unique combination of functional groups that make it a molecule of significant interest in the fields of medicinal chemistry and drug discovery. Its structure, incorporating a bromine atom, an electrophilic isothiocyanate group, and a trifluoromethoxy substituent, offers a versatile platform for the synthesis of novel bioactive molecules and for use as a chemical probe to investigate biological systems. The trifluoromethoxy group, in particular, is an increasingly popular substituent in drug design due to its ability to enhance metabolic stability, membrane permeability, and binding affinity. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility as a covalent modifier in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene is presented in the table below.

| Property | Value | Source |

| CAS Number | 238742-91-1 | [1] |

| Molecular Formula | C₈H₃BrF₃NOS | [1] |

| Molecular Weight | 298.08 g/mol | [1] |

| IUPAC Name | 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene | [1] |

| SMILES | FC(F)(F)OC1=CC(Br)=CC=C1N=C=S | [1] |

| InChIKey | VXHDHMUZXWITDG-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 4-(trifluoromethoxy)aniline. The first step involves the bromination of the aniline, followed by the conversion of the resulting amino group to an isothiocyanate.

Caption: Proposed synthetic workflow for 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene.

Experimental Protocol: Synthesis of 4-Bromo-2-(trifluoromethoxy)aniline (Precursor)

This protocol is adapted from general procedures for the regioselective bromination of substituted anilines.[3][4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane.

-

Bromination: Cool the solution to 0°C in an ice bath. Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-bromo-2-(trifluoromethoxy)aniline.

Experimental Protocol: Conversion to Isothiocyanate

This protocol is based on a general and facile one-pot process for the preparation of isothiocyanates from amines under aqueous conditions.[5]

-

Dithiocarbamate Salt Formation: In a flask, add 4-Bromo-2-(trifluoromethoxy)aniline (1.0 eq) and potassium carbonate (2.0 eq) to water. To this suspension, add carbon disulfide (CS₂) (1.2 eq) dropwise at room temperature and stir for 2-4 hours.

-

Desulfurylation: Cool the mixture to 0°C and add a solution of cyanuric chloride (TCT) (0.5 eq) in dichloromethane dropwise. Stir the biphasic mixture for 1-2 hours at 0°C.

-

Work-up: Basify the mixture to a pH >11 with 6 N NaOH. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene can be purified by column chromatography.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-7.8 ppm. |

| ¹³C NMR | Characteristic peaks for the isothiocyanate carbon (δ ~135 ppm), carbons attached to bromine and the trifluoromethoxy group, and other aromatic carbons. The trifluoromethoxy carbon will show a quartet due to coupling with fluorine. |

| IR (Infrared) | A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group in the range of 2000-2200 cm⁻¹. Other bands will correspond to C-F stretching, C-O stretching, and aromatic C-H and C=C vibrations. |

| Mass Spec. | The molecular ion peak [M]⁺ will be observed, along with a characteristic isotopic pattern for the presence of one bromine atom (M and M+2 peaks of approximately equal intensity). Fragmentation patterns may include the loss of the isothiocyanate group or the trifluoromethoxy group. |

Reactivity and Stability

The reactivity of 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene is dominated by the electrophilic nature of the isothiocyanate group. This functional group readily reacts with nucleophiles, particularly soft nucleophiles like thiols.[12] The stability of isothiocyanates can be influenced by the surrounding chemical environment, including pH and the presence of other reactive species.[13][14]

Covalent Modification of Proteins

The primary mode of action for isothiocyanates in a biological context is the covalent modification of proteins.[15][16][17] The electrophilic carbon of the isothiocyanate group is susceptible to nucleophilic attack by the thiol groups of cysteine residues in proteins, forming a stable dithiocarbamate linkage. This irreversible modification can alter the protein's structure and function, leading to a biological response.

Caption: Reaction of an isothiocyanate with a cysteine residue in a protein.

Applications in Research and Drug Development

The unique structural features of 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene make it a valuable tool in several areas of research and drug development.

Cancer Research

A vast body of research has demonstrated the anticancer properties of various isothiocyanates.[18][19][20][21][22] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression. The presence of the trifluoromethoxy group in 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene may enhance its potency and pharmacokinetic properties, making it a promising candidate for further investigation as an anticancer agent.

Covalent Inhibitors

The ability of the isothiocyanate group to form covalent bonds with target proteins makes this compound an attractive scaffold for the design of covalent inhibitors. Covalent drugs can offer advantages in terms of prolonged duration of action and increased potency. By targeting specific cysteine residues in enzymes or other proteins, it is possible to achieve highly selective and irreversible inhibition.

Chemical Biology Probes

As a reactive molecule, 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene can be used as a chemical probe to identify and characterize novel protein targets. In a chemoproteomics workflow, this compound could be used to label cellular proteins, which can then be identified by mass spectrometry. The bromine atom also provides a handle for further chemical modification, such as the attachment of a reporter tag for visualization or affinity purification.

Handling and Safety

While a specific Safety Data Sheet (SDS) for 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene is not publicly available, the following precautions should be taken based on the known hazards of related compounds, such as other aromatic isothiocyanates and halogenated aromatic compounds.[23][24][25][26]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Nakamura, Y., & Miyoshi, N. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 11–19. [Link]

-

Nakamura, Y., & Miyoshi, N. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 11-19. [Link]

-

Nakamura, Y., & Miyoshi, N. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 11–19. [Link]

-

Aba, K., et al. (2012). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 287(14), 11437–11445. [Link]

-

Nakamura, Y., & Miyoshi, N. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 11–19. [Link]

-

Sun, N., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 61–70. [Link]

-

Li, Z. Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674. [Link]

-

Virk, P., et al. (2011). Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. Journal of Medicinal Chemistry, 54(10), 3532–3542. [Link]

-

Matrix Fine Chemicals. 4-BROMO-1-ISOTHIOCYANATO-2-(TRIFLUOROMETHOXY)BENZENE | CAS 238742-91-1. [Link]

-

Dains, F. B., Brewster, R. Q., & Olander, C. P. (1921). Phenyl isothiocyanate. Organic Syntheses, 1, 447. [Link]

-

Ottosson, H., et al. (2007). Supporting Information for: A General and Efficient Method for the Conversion of Primary Amines to Isothiocyanates. Angewandte Chemie International Edition, 46(43), 8273-8276. [Link]

-

Sun, N., et al. (2012). Preparation of isothiocyanates. ResearchGate. [Link]

-

Fox, G. J., et al. (1976). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Organic Syntheses, 55, 20. [Link]

-

Phakhodee, W., et al. (2021). Supporting Information: General information All reagents and starting materials were commercially obtained and were used without further purification. The Royal Society of Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Safety and Handling of Phenyl Isothiocyanate in Industrial and Laboratory Settings. [Link]

-

Dufour, V., et al. (2015). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 20(5), 7571–7591. [Link]

-

Soundararajan, P., & Kim, J. S. (2018). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Molecules, 23(9), 2043. [Link]

-

Song, F., et al. (2025). The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered. Food Chemistry, 480, 143872. [Link]

-

Kuo, T. H. (2023). The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention. Cancer Screening and Prevention, 2(1), 1-5. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl isothiocyanate. [Link]

-

M. A. J. (2023). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. ChemRxiv. [Link]

-

Wang, L., et al. (2021). Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways. PeerJ, 9, e11964. [Link]

-

Rather, R. A., et al. (2022). Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. Cancers, 14(19), 4819. [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: METHYL ISOTHIOCYANATE. [Link]

- CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method. (2012).

-

Rungchang, S., et al. (2011). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 33(5), 557-563. [Link]

-

Waterman, C., et al. (2020). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 25(23), 5655. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for... [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-isothiocyanato-2-methyl-. In NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Benzene, isothiocyanato-. In NIST Chemistry WebBook. [Link]

-

Kjær, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-isothiocyanato-2-methyl-. In NIST Chemistry WebBook. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 5. d-nb.info [d-nb.info]

- 6. rsc.org [rsc.org]

- 7. Benzene, 1-bromo-4-isothiocyanato-2-methyl- [webbook.nist.gov]

- 8. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR [m.chemicalbook.com]

- 9. 4-BROMOPHENYL ISOTHIOCYANATE(1985-12-2) 1H NMR spectrum [chemicalbook.com]

- 10. Benzene, isothiocyanato- [webbook.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered [biblio.ugent.be]

- 14. thaiscience.info [thaiscience.info]

- 15. researchgate.net [researchgate.net]

- 16. Physiological relevance of covalent protein modification by dietary isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. nbinno.com [nbinno.com]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 25. assets.thermofisher.cn [assets.thermofisher.cn]

- 26. nj.gov [nj.gov]

physicochemical properties of 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene

Introduction

4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene is a multifaceted molecule positioned at the intersection of medicinal chemistry and synthetic organic chemistry. Its unique combination of three distinct functional groups—a reactive isothiocyanate, a metabolically robust trifluoromethoxy group, and a synthetically versatile bromo substituent—makes it a compound of significant interest for researchers, scientists, and drug development professionals. The isothiocyanate (-N=C=S) group is a potent electrophile, known for its ability to form covalent bonds with nucleophilic residues in biological targets, a characteristic leveraged in the design of targeted therapeutics.[1][2] The trifluoromethoxy (-OCF₃) group is a bioisostere often employed to enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule, thereby improving its pharmacokinetic profile.[3][4][5] The bromo-substituent serves as a valuable synthetic handle, enabling a wide array of cross-coupling reactions for further molecular elaboration. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental context to support its application in research and development.

Molecular and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The properties of 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene | [6] |

| CAS Number | 238742-91-1 | [6][7] |

| Molecular Formula | C₈H₃BrF₃NOS | [6] |

| Molecular Weight | 298.08 g/mol | [6][7] |

| SMILES | FC(F)(F)OC1=CC(Br)=CC=C1N=C=S | [6] |

| InChIKey | VXHDHMUZXWITDG-UHFFFAOYSA-N | [6] |

| Predicted XlogP | 5.2 | [8] |

| Purity | ≥95% (Typical) | [7] |

graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=solid];// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Bonds in the ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Aromaticity node [shape=circle, style=dotted, label="", width=1.2, height=1.2, pos="0,0!"];

// Substituents N [pos="1.74,1!", label="N"]; C_iso [pos="2.61,1.5!", label="C"]; S_iso [pos="3.48,2!", label="S"];

O [pos="-1.74,1!", label="O"]; C_tfm [pos="-2.61,1.5!", label="C"]; F1 [pos="-2.3,2.4!", label="F"]; F2 [pos="-3.5,1.7!", label="F"]; F3 [pos="-2.9,0.6!", label="F"];

Br [pos="0,-2!", label="Br"];

// Bonds to substituents C6 -- N [label=""]; N -- C_iso [style=dashed, label=""]; C_iso -- S_iso [style=dashed, label=""];

C2 -- O; O -- C_tfm; C_tfm -- F1; C_tfm -- F2; C_tfm -- F3;

C4 -- Br;

// Dummy nodes for double bonds dummy1 [pos="2.175,1.25!", shape=point, style=invis]; dummy2 [pos="3.045,1.75!", shape=point, style=invis];

N -- dummy1 [style=solid, len=0.5]; dummy1 -- C_iso [style=solid, len=0.5]; C_iso -- dummy2 [style=solid, len=0.5]; dummy2 -- S_iso [style=solid, len=0.5]; }

Lipophilicity and Solubility

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[9] A positive LogP value indicates a preference for a non-polar (lipid) environment, while a negative value suggests higher affinity for an aqueous phase.[9][10]

The predicted XlogP of 5.2 for this compound indicates high lipophilicity.[8] This is a direct consequence of the trifluoromethoxy group, which is one of the most lipophilic substituents, and the bromo group.[5] This high lipophilicity suggests:

-

Solubility: The compound is expected to be readily soluble in non-polar organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran, but poorly soluble in aqueous media.

-

Biological Implications: High lipophilicity can enhance membrane permeability, potentially improving oral bioavailability and blood-brain barrier penetration.[3][4] However, it can also increase the risk of non-specific binding and toxicity.

Experimental Protocol: Determination of LogP via HPLC

The Shake-Flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a standard and reliable method for determining LogP.

Methodology:

-

Phase Preparation: Prepare a phosphate buffer (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer. Allow the phases to separate for at least 24 hours.[11]

-

Compound Dissolution: Prepare a stock solution of 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene in a 1:1 (v/v) mixture of the pre-saturated n-octanol and buffer.

-

Equilibration: Vigorously shake the solution for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers. Let it stand for 24 hours to ensure equilibrium is reached.[11]

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a validated reverse-phase HPLC method with UV detection.[11]

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9]

Reactivity and Chemical Stability

The chemical behavior of 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene is dominated by the interplay of its three key functional groups.

The Isothiocyanate Moiety: A Versatile Electrophile

The isothiocyanate group (-N=C=S) is characterized by an electrophilic carbon atom, making it susceptible to nucleophilic attack.[2] This reactivity is the cornerstone of its utility in forming covalent bonds with biological targets and as a synthetic intermediate.[2][12]

-

Reaction with Amines and Thiols: It readily reacts with primary and secondary amines to form thioureas and with thiols to form dithiocarbamates.[1][13]

-

pH-Dependent Reactivity: The reaction is pH-sensitive. In a pH range of 6-8, the reaction with thiols is favored, while at a more alkaline pH (9-11), the reaction with amines is preferred.[1][13] This differential reactivity can be exploited for selective bioconjugation.

The Trifluoromethoxy Group: A Shield of Stability

The trifluoromethoxy (-OCF₃) group significantly enhances the metabolic stability of the molecule.[3][4] The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[4][14] This "metabolic blocking" can lead to a longer biological half-life and a more predictable pharmacokinetic profile.[14] Furthermore, its strong electron-withdrawing nature influences the electronic properties of the aromatic ring.

The Bromo Substituent: A Gateway for Synthesis

The bromine atom on the aromatic ring serves as a versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents to build more complex molecular architectures.

Overall Stability and Handling

Due to the reactivity of the isothiocyanate group, 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene should be stored in a cool, dry place, protected from moisture and nucleophiles like amines and alcohols to prevent degradation.[15]

Spectroscopic Profile (Predicted)

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the three protons on the benzene ring.

-

¹³C NMR: Key signals would include the isothiocyanate carbon (approx. 130-140 ppm), the carbons of the aromatic ring (approx. 110-150 ppm), and the carbon of the trifluoromethoxy group (a quartet around 120 ppm due to C-F coupling).

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group would be expected.

-

IR Spectroscopy: A strong, characteristic absorption band for the asymmetric stretch of the isothiocyanate group (-N=C=S) would be prominent around 2000-2200 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Safety and Handling

Isothiocyanates are known to be irritants and sensitizers.[15] Safety data sheets for structurally related compounds indicate that 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene should be handled with care.[18][19]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[19]

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors.[20] Avoid contact with skin and eyes.[19]

-

In case of contact: For skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[19]

Conclusion

4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene is a strategically designed chemical entity with a compelling profile for advanced chemical and pharmaceutical research. Its high lipophilicity and metabolic stability, conferred by the trifluoromethoxy group, make it an attractive scaffold for drug discovery. The reactive isothiocyanate handle offers a direct route for covalent modification of biological targets, while the bromo-substituent provides a platform for extensive synthetic diversification. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for researchers aiming to unlock its full potential in their applications.

References

- Matrix Fine Chemicals. 4-BROMO-1-ISOTHIOCYANATO-2-(TRIFLUOROMETHOXY)BENZENE | CAS 238742-91-1.

- BenchChem. The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups.

- ResearchGate.

- Amerigo Scientific.

- BenchChem. A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.

- Global Village Publishing.

- PubMed Central.

- CAMEO Chemicals - NOAA.

- ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b)

- PubMed Central. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- PubChemLite. 4-bromo-1-isothiocyanato-2-(trifluoromethyl)benzene (C8H3BrF3NS).

- Wikipedia.

- ResearchGate. (PDF)

- PubChem. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304.

- The Royal Society of Chemistry.

- Sigma-Aldrich.

- Oakwood Chemical.

- Sigma-Aldrich. 1-Bromo-4-(trifluoromethoxy)benzene 99 407-14-7.

- Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Fisher Scientific.

- PubChem.

- Fisher Scientific.

- Fisher Scientific.

- Thermo Fisher Scientific.

- ChemScene. 1-Bromo-4-thiocyanato-2-(trifluoromethyl)benzene | 2241588-73-6.

- NIST WebBook.

- PubMed Central.

- The Royal Society of Chemistry.

- ABL Technology. 2-Bromo-4-(trifluoromethoxy)

- ACD/Labs. LogP—Making Sense of the Value.

- ResearchGate.

- ChemRxiv.

- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.

- Organic Syntheses. SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE.

- PubChem. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909.

- Google Patents. Process for the synthesis of organic compounds - EP 2266961 B1.

- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- ChemicalBook. 1-bromo-4-(tetrafluoroethoxy)benzene.

- NIST WebBook.

- PubMed Central. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH)

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-BROMO-1-ISOTHIOCYANATO-2-(TRIFLUOROMETHOXY)BENZENE | CAS 238742-91-1 [matrix-fine-chemicals.com]

- 7. 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene - Amerigo Scientific [amerigoscientific.com]

- 8. aablocks.com [aablocks.com]

- 9. acdlabs.com [acdlabs.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. agilent.com [agilent.com]

- 12. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. rsc.org [rsc.org]

- 17. Benzene, 1-bromo-4-isothiocyanato-2-methyl- [webbook.nist.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Isothiocyanates in Modern Drug Discovery

The isothiocyanate moiety (–N=C=S) is a highly versatile functional group in medicinal chemistry, renowned for its electrophilic nature that allows for covalent interactions with biological nucleophiles. This reactivity profile has positioned isothiocyanates as valuable pharmacophores and key intermediates in the synthesis of a diverse range of therapeutic agents, particularly in oncology.[1] The introduction of fluorine-containing substituents, such as the trifluoromethoxy (–OCF₃) group, into pharmacologically active molecules is a well-established strategy to enhance their metabolic stability, lipophilicity, and binding affinity to target proteins.[2] The trifluoromethoxy group, in particular, can significantly modulate the electronic properties and conformational preferences of a molecule, thereby fine-tuning its biological activity.[2]

This guide provides a comprehensive overview of the synthesis of 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene, a key building block for the development of novel pharmaceuticals. The strategic placement of the isothiocyanate, bromo, and trifluoromethoxy groups on the benzene ring offers multiple avenues for further chemical modifications, making it a valuable scaffold for library synthesis and lead optimization in drug discovery programs.

Synthetic Strategy: From Substituted Aniline to Isothiocyanate

The most direct and widely employed route for the synthesis of aryl isothiocyanates is the conversion of the corresponding primary aromatic amine. For the synthesis of 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene, the readily available precursor is 4-Bromo-2-(trifluoromethoxy)aniline. Two principal methods are commonly utilized for this transformation: the thiophosgene-based method and the carbon disulfide-based method.

Method 1: Thiophosgene-Mediated Synthesis

Thiophosgene (CSCl₂) is a highly reactive and efficient reagent for the conversion of primary amines to isothiocyanates. The reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which subsequently eliminates hydrogen chloride to yield the isothiocyanate.

Reaction Mechanism:

Caption: Thiophosgene reaction mechanism.

While highly effective, thiophosgene is a toxic and moisture-sensitive reagent, necessitating stringent safety precautions during its handling and use.[3][4][5]

Method 2: Carbon Disulfide and a Desulfurylating Agent

A safer and often preferred alternative to the thiophosgene method involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurylating agent to induce the elimination of a sulfide species, yielding the isothiocyanate. A common and effective desulfurylating agent is di-tert-butyl dicarbonate (Boc₂O), which offers the advantage of producing volatile byproducts that are easily removed.[6][7]

Synthetic Workflow:

Caption: Carbon disulfide-based synthesis workflow.

Detailed Experimental Protocol

The following protocol is adapted from a procedure for a structurally similar compound and is expected to provide a good yield of the target molecule.[8]

Materials and Reagents:

-

4-Bromo-2-(trifluoromethoxy)aniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or other suitable organic base

-

Di-tert-butyl dicarbonate (Boc₂O) or another suitable desulfurylating agent

-

Dichloromethane (DCM), anhydrous

-

Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-2-(trifluoromethoxy)aniline (1.0 eq) in anhydrous toluene.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (3.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 8 hours. The formation of a precipitate (the dithiocarbamate salt) may be observed.

-

-

Formation of the Isothiocyanate:

-

Filter the resulting suspension and wash the solid with toluene.

-

Suspend the collected solid in anhydrous dichloromethane (DCM).

-

Cool the suspension to -5 to 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

-

Stir the mixture for 2 hours at room temperature, then reflux for 1.5-2 hours.

-

-

Work-up and Purification:

-

After cooling to room temperature, filter the reaction mixture.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene.

-

Physicochemical and Safety Data

| Property | Value | Reference |

| Chemical Formula | C₈H₃BrF₃NOS | [9] |

| Molecular Weight | 298.08 g/mol | [9] |

| CAS Number | 238742-91-1 | [9] |

| Appearance | Expected to be a solid or oil | - |

| Purity | >95% (typical for commercial samples) | [9] |

Safety Information:

-

4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene: The toxicological properties of this specific compound have not been fully investigated. Handle with care, avoiding contact with skin and eyes, and inhalation. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Thiophosgene (if used): Highly toxic by inhalation, ingestion, and skin contact. It is also corrosive and a lachrymator. Handle only in a certified chemical fume hood with appropriate PPE, including respiratory protection.[3][4][5]

-

Carbon Disulfide: Highly flammable and toxic. Handle in a well-ventilated fume hood away from ignition sources.

Conclusion

The synthesis of 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene from its corresponding aniline precursor is a feasible process for medicinal chemistry and drug discovery applications. While the thiophosgene method is efficient, the carbon disulfide and desulfurylating agent approach offers a safer alternative with readily available reagents. The protocol provided in this guide, adapted from a reliable source, serves as a strong starting point for the successful synthesis and purification of this valuable fluorinated building block. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophosgene 95-98%.

- ChemTrack.org. (n.d.). Safety Guideline - THIOPHOSGENE, 97%.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10040, Thiophosgene. Retrieved from [Link]

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiophosgene.

- Prakash, O. (2020, November 7). Safety Measure to Follow When Working With Thiophosgene.

- Pittelkow, M., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(20), 3117-3119.

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

- BenchChem. (n.d.). The Crucial Role of Isothiocyanates in Modern Pharmaceutical Synthesis. Retrieved from a relevant chemical supplier website.

- Tripathi, S., & Téllez-Sanz, R. (2020).

- Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50.

- Royal Society of Chemistry. (n.d.). Supporting information for a relevant publication.

- Pittelkow, M., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(20), 3117-3119.

- Butler, R. N., et al. (1998). A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. The reaction of (4,5,6,7-tetrahydro-2H-1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles with carbon disulfide: synthesis, kinetics, mechanism. Azolium 1,3-dipoles. Journal of the Chemical Society, Perkin Transactions 1, (1), 113-118.

-

Organic Syntheses. (n.d.). A relevant procedure from the Organic Syntheses collection. Retrieved from [Link]

- Amerigo Scientific. (n.d.). 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene. Retrieved from a relevant chemical supplier website.

- Bálint, M., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur.

- ResearchGate. (n.d.). New Syntheses of Aryl isothiocyanates.

- Marques, F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 882.

- ResearchGate. (n.d.). Preparation of isothiocyanates.

- Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820.

- Reddy, P. V. G., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Organic & Biomolecular Chemistry, 10(4), 844-848.

-

Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16133, 4-Bromophenyl isothiocyanate. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775304, 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. Retrieved from [Link]

- ResearchGate. (n.d.). The scope of aryl isothiocyanates.

- PubChemLite. (n.d.). 4-bromo-1-isothiocyanato-2-(trifluoromethyl)benzene.

- Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates.

- Achemica. (n.d.). 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate. Retrieved from a relevant chemical supplier website.

- Sigma-Aldrich. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene 99%. Retrieved from a relevant chemical supplier website.

- Royal Society of Chemistry. (n.d.). Supporting information for a relevant publication.

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- BenchChem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Retrieved from a relevant chemical supplier website.

- ChemicalBook. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum.

-

NIST WebBook. (n.d.). Benzene, 1-bromo-4-isothiocyanato-2-methyl-. Retrieved from [Link]

- MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables.

- Nature. (n.d.). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool.

- PMC. (n.d.). Synthesis and application of trifluoroethoxy-substituted phthalocyanines and subphthalocyanines.

Sources

- 1. Synthesis and application of trifluoroethoxy-substituted phthalocyanines and subphthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemtrack.org [chemtrack.org]

- 5. nj.gov [nj.gov]

- 6. cbijournal.com [cbijournal.com]

- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 8. rsc.org [rsc.org]

- 9. 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to the Handling and Storage of Isothiocyanate Compounds

Isothiocyanates (ITCs), characterized by their reactive –N=C=S functional group, are a class of compounds with profound significance in drug discovery, chemical synthesis, and cancer prevention research.[1][2] Their utility stems from the electrophilic nature of the central carbon atom, making them valuable intermediates and bioactive molecules.[3] However, this same reactivity presents considerable challenges in their handling, storage, and long-term stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage these compounds safely and effectively, ensuring experimental integrity and personnel safety.

The Chemical Core: Understanding Isothiocyanate Reactivity

The cornerstone of safely handling isothiocyanates is a fundamental understanding of their chemical behavior. The –N=C=S group is highly susceptible to nucleophilic attack, a characteristic that dictates nearly all handling and storage protocols.

Key Reactivity Insights:

-

Nucleophilic Addition: The primary degradation pathway involves the reaction with nucleophiles such as water, amines, alcohols, and thiols.[4] This reactivity increases with temperature and pH.[4] For instance, exposure to moisture can lead to hydrolysis, first forming an unstable thiocarbamic acid, which can then decompose into a primary amine and carbonyl sulfide. This inherent moisture sensitivity is a critical consideration.[5]

-

Volatility: Many common isothiocyanates, particularly those with low molecular weight like Allyl Isothiocyanate (AITC) and Methyl Isothiocyanate, are volatile.[6][7] Their vapor can pose significant inhalation hazards and requires stringent containment measures.[5][6][8]

-

Thermal and pH Sensitivity: Isothiocyanates are generally sensitive to heat, pH, and pressure.[9] Studies have shown that their stability decreases in aqueous solutions and buffered media compared to deionized water.[10] For example, heating at 100°C across a pH range of 5 to 8 demonstrates significant degradation, with the corresponding amine being a major breakdown product.[11]

This inherent reactivity profile is not a liability but a chemical property to be managed. Every handling step must be designed to mitigate these reactions to preserve the compound's integrity.

Logical Relationship: From Reactivity to Handling Protocols

The following diagram illustrates how the core chemical properties of isothiocyanates directly inform the necessary safety and handling protocols.

Caption: Step-by-step workflow for isothiocyanate synthesis.

Detailed Step-by-Step Methodology

CAUTION: This entire procedure must be performed in a certified chemical fume hood while wearing all appropriate PPE.

-

Reaction Setup: To a solution of the primary amine (1.0 equivalent) and triethylamine (2.2 equivalents) in a suitable anhydrous solvent (e.g., THF), add carbon disulfide (1.1 equivalents) dropwise at room temperature. [12]2. Dithiocarbamate Formation: Stir the resulting mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

-

Desulfurization: Cool the reaction mixture to 0°C in an ice bath. Add a solution of tosyl chloride (1.1 equivalents) in THF dropwise.

-

Reaction to Product: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours until the reaction is complete.

-

Work-up: Quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude isothiocyanate can often be used directly. [12]If necessary, purify the residue by flash column chromatography on silica gel.

Spill Management and Waste Disposal

Prompt and correct response to spills is crucial to minimize exposure and environmental contamination.

Emergency Spill Procedures:

-

Alert & Evacuate: Immediately alert personnel in the area and evacuate if the spill is large, involves a highly volatile ITC, or is outside of a containment device. [13][14][15]2. Control Vapors & Ignition: If the material is flammable, remove all ignition sources. [5][16]Ensure adequate ventilation, but only if it is safe to do so without spreading vapors to other occupied areas.

-

Containment (Minor Spills): For minor spills (<1 L) inside a fume hood, trained personnel may proceed. Contain the spill with an inert absorbent material such as vermiculite, sand, or earth. [17][13][18]Do not use combustible materials like paper towels initially.

-

Cleanup: Wearing full PPE, carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste. [17][13][18]5. Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. [18]All materials used for decontamination must also be disposed of as hazardous waste. [19] Waste Disposal Protocol:

-

Segregation: All waste contaminated with isothiocyanates, including crude product, contaminated solvents, pipette tips, gloves, and absorbent materials, must be collected in a dedicated hazardous waste container. [19][13]* Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name "Isothiocyanate".

-

Disposal: The ultimate disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations. [13]Do not discharge any isothiocyanate waste down the drain or into the environment. [13][18]

Conclusion

Isothiocyanates are indispensable tools in modern chemical and biomedical research. Their potent bioactivity is intrinsically linked to their chemical reactivity. By understanding this reactivity, implementing rigorous safety protocols, and adhering to strict storage and disposal procedures, researchers can safely harness the power of these compounds. The principles outlined in this guide—grounded in chemical causality—provide a self-validating system for ensuring both the integrity of the research and the safety of the professionals who conduct it.

References

- Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2022). Current Research in Nutrition and Food Science Journal.

- Personal protective equipment for handling 2,6-Diethylphenyl isothiocyan

- Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. (2015). PLoS ONE.

- Proper Disposal of Benzyl Isothiocyanate-d7: A Step-by-Step Guide. (n.d.). BenchChem.

- Stability studies of isothiocyanates and nitriles in aqueous media. (n.d.). ThaiScience.

- Phenethyl isothiocyanate Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

- New biomarkers for monitoring the levels of isothiocyan

- Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat tre

- Cancer-preventive isothiocyanates: measurement of human exposure and mechanism of action. (2004). PubMed.

- Safe Handling & Storage of Allyl Isothiocyanate Liquid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Comprehensive Safety Protocol for Handling Pterostilbene-Isothiocyan

- Synthesis of Isothiocyanates

- Material Safety Data Sheet - Allyl isothiocyan

- SAFETY DATA SHEET - Phenyl isothiocyan

- Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal.

- Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-w

- Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). (2022). PubMed.

- New Biomarkers for Monitoring the Levels of Isothiocyan

- New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. (n.d.). MDPI.

- New Biomarkers for Monitoring the Levels of Isothiocyanates in Humans. (2010).

- METHYL ISOTHIOCYAN

- SAFETY DATA SHEET - Allyl isothiocyanate, stabilized. (2012). Fisher Scientific.

- Isothiocyanates – A Review of their Health Benefits anPotential Food Applications. (n.d.).

- Methyl isothiocyanate - SAFETY D

- Recent Advancement in Synthesis of Isothiocyan

- Some Quality Characteristics Including Isothiocyanates Content of Horseradish Cream as Affected by Storage Period. (2025).

- SAFETY DATA SHEET - Allyl isothiocyanate (stabilised) for synthesis. (n.d.). Merck Millipore.

- Material Safety Data Sheet - Methyl Isothiocyan

- Methyl isothiocyan

- HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. (2020).

- Methyl isothiocyanate - Safety D

- Spill Control/Emergency Response. (2025). EHSO Manual.

- Personal Protective Equipment - Safe use diisocyan

- A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2024). PMC.

- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived

- SAFETY DATA SHEET - Benzyl isothiocyan

- Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinol

- Isothiocyanates. (n.d.).

- Chemical Spill Procedures. (n.d.). Princeton EHS.

- Emergency Procedures. (n.d.). UCLA Chemistry and Biochemistry.

- Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. (n.d.). Frontiers.

- Appendix 8A for the emergency response on chemical spill. (n.d.). Health, Safety and Environment Office.

- Emergency and Spill Response Procedures. (n.d.). Auburn University.

Sources

- 1. Cancer-preventive isothiocyanates: measurement of human exposure and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

- 3. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. nbinno.com [nbinno.com]

- 7. Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 10. thaiscience.info [thaiscience.info]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. Safety and Environmental Protection Manual - Appendix 8A | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

biological activity of trifluoromethoxy-substituted aromatics

An In-depth Technical Guide to the Biological Activity of Trifluoromethoxy-Substituted Aromatics

Foreword: The Rise of a "Super-Halogen" in Bioactive Design

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing molecular properties.[1][2] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent, often referred to as a "super-halogen" or "pseudohalogen" due to its distinctive combination of electronic and steric properties.[3][4] While its cousin, the trifluoromethyl (-CF₃) group, is more prevalent, the trifluoromethoxy moiety offers a nuanced and often superior profile for enhancing the pharmacokinetic and pharmacodynamic properties of bioactive compounds.[5][6]

This guide provides an in-depth exploration of the trifluoromethoxy group's role in modulating biological activity. We will dissect its fundamental physicochemical characteristics, examine its profound impact on metabolic stability and target engagement, and provide validated experimental protocols for assessing its influence. This document is designed for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of trifluoromethoxy-substituted aromatics in their discovery and optimization programs.

The Physicochemical Signature of the Trifluoromethoxy Group

The biological effects of the -OCF₃ group are a direct consequence of its unique physicochemical properties, which differ significantly from both its non-fluorinated analog, the methoxy (-OCH₃) group, and the related trifluoromethyl (-CF₃) group.

Lipophilicity: A Key to Membrane Permeability

Lipophilicity is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[7] The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[5] This high lipophilicity enhances a molecule's ability to partition into lipid bilayers, facilitating passage across biological membranes such as the intestinal wall and the blood-brain barrier.[8]

The contribution of a substituent to a molecule's lipophilicity is quantified by the Hansch π parameter. A higher value indicates greater lipophilicity.

| Substituent | Hansch π Parameter | Key Characteristics |

| -OCF₃ | +1.04 | Highly lipophilic, enhances membrane permeability. [5] |

| -CF₃ | +0.88 | Lipophilic, but less so than -OCF₃.[6] |

| -Cl | +0.71 | Moderately lipophilic.[9] |

| -CH₃ | +0.56 | Moderately lipophilic. |

| -OCH₃ | -0.02 | Slightly hydrophilic. |

| -F | +0.14 | Slightly lipophilic.[9] |

This significant boost in lipophilicity makes the -OCF₃ group a powerful tool for improving the bioavailability of drug candidates.[10]

Electronic Profile: A Duality of Effects

The electronic nature of the -OCF₃ group is a tale of two opposing forces: a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect.

-

Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density away from the aromatic ring through the sigma bond framework. This effect is potent and significantly stronger than that of a methoxy group.[8]

-

Resonance Effect (+R): The lone pairs on the oxygen atom can donate electron density into the aromatic π-system. However, this effect is substantially weakened by the electron-withdrawing fluorine atoms, which decrease the electron-donating ability of the oxygen.[9]

The net result is that the trifluoromethoxy group acts as a strong deactivator for electrophilic aromatic substitution and has a pronounced effect on the acidity (pKa) of nearby functional groups, often resembling a halogen like chlorine.[9][11] This electronic modulation can be critical for tuning a molecule's binding affinity to its biological target.

Steric and Conformational Influence

The trifluoromethoxy group is not merely an electronic and lipophilic modulator; its physical presence influences molecular conformation. Due to a combination of steric hindrance and hyperconjugation effects, the -OCF₃ group typically adopts a conformation that is orthogonal (perpendicular) to the plane of the aromatic ring.[10] This fixed, out-of-plane orientation can provide an additional vector for interaction within a binding pocket, potentially increasing binding affinity and selectivity in drug-target complexes.[10]

Impact on Pharmacokinetics: The Metabolic Stability Advantage

Perhaps the most celebrated feature of the trifluoromethoxy group in drug design is the exceptional metabolic stability it confers.[8]

Resistance to Cytochrome P450 Metabolism

Aromatic methoxy groups are common sites of metabolic attack, primarily through O-dealkylation mediated by Cytochrome P450 (CYP) enzymes. This process generates a phenol metabolite, which can be rapidly conjugated and eliminated, often leading to a short biological half-life for the parent compound.

The trifluoromethoxy group is exceptionally resistant to this metabolic pathway.[5] The C-F bond is one of the strongest in organic chemistry, and the electron-withdrawing nature of the fluorine atoms deactivates the group toward oxidative cleavage.[7] This metabolic blockade prevents rapid clearance, thereby increasing the half-life and overall exposure of the drug in the body.[8][10]

The following diagram illustrates this critical difference in metabolic fate.

Caption: A typical workflow for synthesizing and evaluating an -OCF₃ analog.

Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol provides a direct, reliable measure of a compound's partition coefficient between n-octanol and water.

Objective: To quantify the LogP value of a trifluoromethoxy-substituted aromatic compound.

Materials:

-

Test compound (high purity, >98%)

-

n-Octanol (pre-saturated with water)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Glass vials with PTFE-lined caps

-

Vortex mixer and/or shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

-

Preparation: Prepare a stock solution of the test compound in n-octanol (e.g., 1 mg/mL).

-

Partitioning:

-

In a glass vial, add equal volumes of the pre-saturated n-octanol stock solution and pre-saturated PBS (e.g., 1 mL of each).

-

Cap the vial tightly.

-

-

Equilibration:

-

Vortex the mixture vigorously for 2-3 minutes.

-

Place the vial on a shaker at room temperature for at least 1 hour to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial at >2000 x g for 10-15 minutes to achieve complete separation of the aqueous and organic layers.

-

-

Quantification:

-

Carefully sample a known volume from both the top (n-octanol) and bottom (aqueous) layers. Avoid disturbing the interface.

-

Analyze the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the LogP using the formula: LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)

-

Self-Validation: The experiment should be run in triplicate. The sum of the compound mass in both phases should account for >95% of the initial mass, confirming no significant loss to the vial walls.

-

Protocol: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing a direct measure of its metabolic stability.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a trifluoromethoxy-substituted compound in human liver microsomes.

Materials:

-

Test compound

-

Positive control compound (known to be rapidly metabolized, e.g., Verapamil)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile with internal standard (for reaction quenching and analysis)

-

96-well plates, incubator, centrifuge

-

LC-MS/MS for quantification

Methodology:

-

Incubation Preparation:

-

Prepare a master mix of HLM in phosphate buffer (final protein concentration typically 0.5-1.0 mg/mL).

-

Add the test compound to the HLM mix (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

-

This is the t=0 time point.

-

-

Time-Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

Self-Validation Control: Run a parallel incubation without the NADPH regenerating system. The compound concentration in these "-NADPH" wells should remain stable, confirming that any observed loss is due to NADPH-dependent enzymatic metabolism.

-

-

Sample Processing:

-

Seal the plate and vortex to mix.

-

Centrifuge the plate at >3000 x g for 15 minutes to pellet the precipitated protein.

-

-

Analysis:

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining percentage of the parent compound at each time point using a calibrated LC-MS/MS method.

-

-

Data Calculation:

-

Plot the natural logarithm (ln) of the percent remaining parent compound versus time.

-

The slope of the linear regression line is the elimination rate constant (k).

-

Calculate the half-life: t₁/₂ = 0.693 / k

-

Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [microsomal protein concentration])

-

A significantly longer half-life for the -OCF₃ analog compared to its -OCH₃ counterpart provides definitive evidence of enhanced metabolic stability.

Conclusion and Future Perspectives

The trifluoromethoxy group is a high-impact substituent that offers a compelling suite of advantages for the design of bioactive aromatic compounds. Its ability to simultaneously enhance lipophilicity, modulate electronic properties, and, most critically, confer exceptional metabolic stability makes it an indispensable tool in modern drug and agrochemical discovery. [5][8]While synthetic challenges in its installation have historically limited its use, newer synthetic methods are making this valuable moiety more accessible. [3][12]As our understanding of its nuanced effects on molecular interactions continues to grow, the strategic application of the trifluoromethoxy group is poised to deliver the next generation of more effective, safer, and more robust therapeutic and agricultural agents.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Importance of Trifluoromethoxy Group in Chemical Synthesis. MilliporeSigma.

- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed.

- A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups. Benchchem.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.

- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.

- Trifluoromethoxy-containing pharmaceutical drugs.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Trifluoromethoxy group. Grokipedia.

- Chemical characteristics of the trifluoromethoxyl group. Electrostatic potential maps in the range of.

- Simple Vector Considerations to Assess the Polarity of Partially Fluorin

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Trifluoromethoxy group. Wikipedia.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Request PDF.

- Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Request PDF.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH.

- Trifluoromethylated Compounds: Enhancing Bioactivity in Drug Design. Tocris Bioscience.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

reactivity of the isothiocyanate group with amino acids

An In-Depth Technical Guide to the Reactivity of the Isothiocyanate Group with Amino Acids

Abstract

The isothiocyanate group (–N=C=S) is a cornerstone of bioconjugation chemistry, prized for its specific reactivity towards primary amines. This technical guide provides a comprehensive exploration of the fundamental principles governing the reaction between isothiocyanates and amino acid residues. We delve into the reaction mechanism, critical influencing factors such as pH and nucleophilicity, and key applications ranging from classic protein sequencing to modern drug development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to enable robust and reproducible experimental design.

Introduction: The Versatility of the Isothiocyanate Moiety

The isothiocyanate functional group is an electrophilic moiety characterized by a central carbon atom double-bonded to both nitrogen and sulfur. This electron-deficient carbon is highly susceptible to nucleophilic attack, forming the basis of its utility in biological chemistry. Its most prominent reaction is with the uncharged primary amino groups found at the N-terminus of proteins and on the side chain of lysine residues, resulting in the formation of a stable thiourea bond.[1][2][3]

This reactivity profile has led to the development of a vast array of isothiocyanate-based reagents with applications spanning:

-

Protein Sequencing: The Edman degradation, a foundational technique in proteomics, relies on the sequential reaction of phenyl isothiocyanate (PITC) with the N-terminal amino acid.[4][5][6]

-

Fluorescent Labeling: Reagents like Fluorescein isothiocyanate (FITC) are workhorses for attaching fluorescent probes to proteins for use in immunoassays, flow cytometry, and microscopy.[1][7]

-

Bioconjugation and Crosslinking: Isothiocyanates are used to link proteins to other molecules, including other proteins, nucleic acids, or solid supports.

-

Drug Development: The covalent and often irreversible nature of the thiourea bond is being exploited to design targeted covalent inhibitors for various therapeutic applications.[8][9][10][11]

This guide will provide the causal logic behind experimental choices, ensuring that the described methodologies are not just recipes, but self-validating systems grounded in chemical principles.

The Core Reaction: Mechanism and Influencing Factors

The fundamental reaction is a nucleophilic addition of an amino group to the electrophilic carbon of the isothiocyanate. This forms a stable thiourea linkage.

The Reaction Mechanism

The process begins with the lone pair of electrons on a deprotonated primary amine (a potent nucleophile) attacking the central carbon of the isothiocyanate group. The resulting intermediate rapidly rearranges to form the stable thiourea product.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]

- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]

- 4. Edman degradation - Wikipedia [en.wikipedia.org]

- 5. biology.stackexchange.com [biology.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies [mdpi.com]

- 9. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent binding to tubulin by isothiocyanates. A mechanism of cell growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Therapeutic Targets of Novel Isothiocyanates: From Foundational Mechanisms to Advanced Therapeutic Strategies

Introduction

Isothiocyanates (ITCs) are a class of sulfur-containing phytochemicals derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables like broccoli, kale, and watercress.[1][2] For decades, epidemiological studies have suggested an inverse correlation between the consumption of these vegetables and the risk of chronic diseases, particularly cancer.[3][4] This has spurred significant research into the bioactive compounds responsible, with ITCs emerging as potent modulators of numerous cellular processes.[5]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of effects to provide an in-depth analysis of the core molecular targets of novel isothiocyanates. As a Senior Application Scientist, my objective is to synthesize the vast body of preclinical and clinical data into a coherent narrative, emphasizing the causality behind experimental choices and providing validated, actionable protocols. We will explore the foundational mechanisms that underpin ITC bioactivity and delve into the advanced, novel targets that represent the frontier of ITC research, offering a roadmap for future therapeutic development.

Part 1: Foundational Mechanisms of Isothiocyanate Bioactivity

Isothiocyanates are classic examples of pleiotropic agents, meaning they exert their effects through multiple, often interconnected, cellular pathways.[6] Their bioactivity stems from the electrophilic nature of the -N=C=S functional group, which readily reacts with nucleophilic targets, most notably the sulfhydryl groups of cysteine residues in proteins.[7][8] This reactivity is the lynchpin of their ability to modulate the master regulators of cellular stress, inflammation, and survival.

The Keap1-Nrf2 Axis: The Master Regulator of Cytoprotection

The most extensively documented mechanism of action for ITCs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense system against oxidative and electrophilic stress.[1][8][9][10]

Causality of Mechanism: Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[11] Keap1 functions as a substrate adaptor for a Cullin3-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for proteasomal degradation, keeping its levels low.[12] ITCs, being potent electrophiles, directly interact with highly reactive cysteine sensors on the Keap1 protein (Cys151 being a key target for sulforaphane).[13][14][15] This covalent modification induces a conformational change in Keap1, disrupting the E3 ligase complex and halting Nrf2 ubiquitination.[13] Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of over 200 cytoprotective genes, initiating a powerful transcriptional program.[16][17]

Downstream Therapeutic Effects:

-

Enhanced Detoxification: Upregulation of Phase II biotransformation enzymes, such as Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which neutralize and facilitate the excretion of carcinogens and other xenobiotics.[5][6][18]

-

Antioxidant Defense: Increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and enzymes involved in glutathione synthesis, bolstering the cell's capacity to neutralize reactive oxygen species (ROS).[1]

Modulation of Inflammatory Pathways: The NF-κB Connection